molecular formula C26H30BrN3O B3555110 6-bromo-2-(4-tert-butylphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline

6-bromo-2-(4-tert-butylphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline

Cat. No. B3555110
M. Wt: 480.4 g/mol
InChI Key: LRJAJFGSXYIVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2-(4-tert-butylphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline is a chemical compound that has gained significant attention in scientific research. It is a quinoline derivative that has been synthesized for various purposes, including drug development, biological research, and chemical analysis.

Mechanism of Action

The mechanism of action of 6-bromo-2-(4-tert-butylphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, a programmed cell death process. It may also inhibit the activity of enzymes involved in cell division and DNA replication. The antibacterial and antifungal activity of this compound is thought to be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. It has also been shown to inhibit the growth of pathogenic microorganisms by disrupting their cell membranes. Additionally, this compound has been found to have antioxidant activity and may have potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromo-2-(4-tert-butylphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline in lab experiments include its high purity and stability, as well as its versatility in various applications. However, its limitations include its potential toxicity and the need for caution when handling the compound. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 6-bromo-2-(4-tert-butylphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline. One potential area of investigation is its potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Another direction is the development of new derivatives of this compound with improved properties, such as increased potency and selectivity. Additionally, further studies on the mechanism of action and physiological effects of this compound may provide insights into its potential therapeutic applications in various diseases.

Scientific Research Applications

6-bromo-2-(4-tert-butylphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline has been widely used in scientific research. It has been investigated for its potential as an anticancer agent, with studies showing that it induces cell death in various cancer cell lines. It has also been studied for its antibacterial and antifungal properties, with promising results in inhibiting the growth of pathogenic microorganisms. Additionally, this compound has been used as a fluorescent probe for detecting metal ions and as a ligand for metal complexes.

properties

IUPAC Name

[6-bromo-2-(4-tert-butylphenyl)quinolin-4-yl]-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30BrN3O/c1-5-29-12-14-30(15-13-29)25(31)22-17-24(28-23-11-10-20(27)16-21(22)23)18-6-8-19(9-7-18)26(2,3)4/h6-11,16-17H,5,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJAJFGSXYIVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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